2-Methyl-2-octanol physical properties

2-Methyl-2-octanol physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-octanol

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-2-octanol, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Chemical Identity

2-Methyl-2-octanol is a tertiary alcohol. Its fundamental identification details are as follows:

-

IUPAC Name: 2-methyloctan-2-ol[1]

-

Synonyms: 1,1-Dimethylheptyl alcohol, n-Hexyldimethylcarbinol[2][3][4]

-

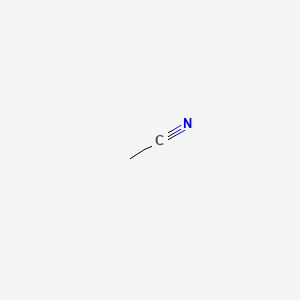

Molecular Structure:

Physical Properties

The key physical and chemical properties of 2-Methyl-2-octanol are summarized in the table below. These values are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 144.258 | g/mol | [2] | |

| Appearance | Liquid or Solid | [2] | ||

| Density | 0.825 | g/cm³ | [2][3] | |

| Boiling Point | 177 - 178 | °C | 760 mmHg | [2][3][7] |

| Melting Point | 6.15 | °C | (estimate) | [2][3] |

| Flash Point | 71.1 | °C | (Closed Cup, est.) | [2][3][7] |

| Refractive Index | 1.431 | [2][3] | ||

| Vapor Pressure | 0.305 | mmHg | 25 °C (estimate) | [3][7] |

| Water Solubility | 495 | mg/L | 25 °C (estimate) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.72770 - 3.190 | [2][4] | ||

| Solubility | Soluble in alcohol, Chloroform, Ethyl Acetate, DMSO | [3][7] |

Experimental Protocols

The determination of the physical properties listed above involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can be determined for a pure compound to aid in its identification.[8] A common and efficient method for small sample volumes is the micro-boiling point or capillary method.[9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block on a hot plate)[10]

-

Clamps and stand

Procedure:

-

A few milliliters of 2-Methyl-2-octanol are placed into the small test tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[10]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (e.g., Thiele tube).[9]

-

The apparatus is heated gently. Initially, bubbles of trapped air will be expelled from the capillary tube.[9]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[8][9]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] This temperature is recorded.

Determination of Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.[12] For a liquid like 2-Methyl-2-octanol, this can be determined with high accuracy using basic laboratory equipment.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using the electronic balance and recorded.[13]

-

A specific volume of 2-Methyl-2-octanol (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[13]

-

The mass of the graduated cylinder containing the liquid is measured and recorded.[13]

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

-

The density is calculated using the formula: Density = Mass / Volume.[12]

-

The procedure can be repeated multiple times to ensure precision, and the average density is reported.[13]

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance and is a useful constant for identifying liquids.[14] It is typically measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (commonly 20°C or 25°C) and allowed to circulate through the instrument to equilibrate the prisms.

-

The prism surfaces of the refractometer are cleaned using a soft tissue and a suitable solvent and allowed to dry completely.

-

A few drops of 2-Methyl-2-octanol are placed on the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are seen.

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the dividing line between the light and dark fields.

-

The adjustment knob is used to center the dividing line precisely on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of 2-Methyl-2-octanol.

References

- 1. 2-Octanol, 2-methyl- | C9H20O | CID 69406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Octanol, 2-methyl-|lookchem [lookchem.com]

- 4. parchem.com [parchem.com]

- 5. 2-Octanol, 2-methyl- [webbook.nist.gov]

- 6. PubChemLite - 2-methyl-2-octanol (C9H20O) [pubchemlite.lcsb.uni.lu]

- 7. 2-methyl-2-octanol, 628-44-4 [thegoodscentscompany.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Refractive index - Wikipedia [en.wikipedia.org]